Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-
描述
Chemical Structure and Key Features The compound Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- (CAS RN: Not explicitly provided in evidence) is a chiral pyrrolidine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of the pyrrolidine ring. The (3S)-configuration defines its stereochemistry, which is critical for its reactivity and applications in asymmetric synthesis. The TBDMS group serves as a robust protecting group for hydroxyl moieties, enhancing stability during synthetic procedures while allowing selective deprotection under fluoride-based conditions .
Applications
This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry. Its silyl-protected hydroxyl group prevents unwanted side reactions during multi-step syntheses, particularly in the preparation of alkaloids, nucleosides, or chiral ligands .
属性
IUPAC Name |
tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572250 | |
| Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207113-36-8 | |
| Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
General Synthetic Strategy
The preparation of (3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine typically involves the protection of the hydroxyl group on the chiral pyrrolidine ring using a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBDMS-Cl) , under basic conditions. The stereochemistry at the 3-position is preserved during this process.
Typical Reaction Conditions
- Starting Material: (3S)-3-hydroxypyrrolidine or its derivatives
- Silylating Agent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Base: Imidazole or 2,6-lutidine (to scavenge HCl)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0 to room temperature (20–25 °C)
- Reaction Time: 12–24 hours
Representative Procedure
- Dissolve (3S)-3-hydroxypyrrolidine in dry dichloromethane under inert atmosphere.
- Add imidazole or 2,6-lutidine as a base.
- Slowly add tert-butyldimethylsilyl chloride at 0 °C.
- Stir the reaction mixture at room temperature for 12–24 hours.
- Quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate.
- Purify the product by column chromatography or recrystallization.
Yield and Purity
- Yields typically range from 85% to >95% depending on reaction scale and purification.
- Purity is generally above 95% for research-grade material.
Detailed Research Findings and Variations
Literature Examples
Dočekal et al. (2021) reported an 85% yield synthesis of a related silyl-protected pyrrolidine derivative using 2,6-dimethylpyridine as base in dichloromethane at 0–20 °C over 20 hours, highlighting the mild conditions and high stereochemical fidelity of the silylation step.
Goti et al. (1996) described hydrogenation and silylation steps for related pyrrolidine derivatives, achieving 100% yield under palladium hydroxide catalysis in methanol, demonstrating the compatibility of silyl protection with catalytic hydrogenation.
Alternative Methods
Use of tert-butyldimethylsilyl triflate as a more reactive silylating agent can shorten reaction times but requires careful control to avoid side reactions.
Protection can also be performed on pyrrolidine derivatives bearing additional functional groups, with selective silylation achieved by controlling stoichiometry and reaction conditions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | (3S)-3-hydroxypyrrolidine | Chiral purity critical |
| Silylating Agent | tert-butyldimethylsilyl chloride (TBDMS-Cl) | Most common silyl donor |
| Base | Imidazole or 2,6-lutidine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane (DCM) or THF | Dry, inert atmosphere recommended |
| Temperature | 0 °C to 25 °C | Lower temp reduces side reactions |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Yield | 85–95% | High yield with optimized conditions |
| Purity | ≥95% | Confirmed by NMR, HPLC |
Analytical and Characterization Notes
- NMR Spectroscopy: Confirms silyl protection and stereochemistry retention.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C10H23NOSi.
- Chiral HPLC: Used to verify enantiomeric purity.
- IR Spectroscopy: Characteristic Si–O stretching bands confirm silyl ether formation.
化学反应分析
Types of Reactions
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Scientific Research Applications
1. Asymmetric Synthesis:
Pyrrolidine derivatives are widely used in asymmetric synthesis due to their ability to act as chiral auxiliaries or catalysts. The presence of the silyl ether group in Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- enhances its reactivity and selectivity in catalytic processes. Research indicates that the compound can effectively facilitate reactions involving enantioselective transformations, which are crucial in the production of pharmaceuticals and agrochemicals.
2. Catalysis:
The compound serves as a catalyst in various organic reactions, including Michael additions and nucleophilic substitutions. Its unique structural features allow it to stabilize transition states and improve reaction rates. Studies have shown that Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- can enhance the efficiency of catalytic cycles in synthetic pathways.
3. Medicinal Chemistry:
Research into the medicinal properties of pyrrolidine derivatives has revealed potential therapeutic applications. The compound's structural modifications may lead to enhanced bioactivity against various diseases, including cancer and neurological disorders. Preliminary studies suggest that derivatives of Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- exhibit promising results in preclinical models .
Case Studies
Case Study 1: Asymmetric Catalysis
A study published in Organic Letters demonstrated the use of Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- as a chiral catalyst in the asymmetric synthesis of β-amino acids. The results indicated that the compound achieved high enantioselectivity (up to 95% ee), showcasing its potential for developing chiral building blocks in pharmaceuticals .
Case Study 2: Medicinal Applications
In another study focused on neuroprotective agents, researchers synthesized several derivatives of Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- and evaluated their effects on neuronal cell lines exposed to oxidative stress. The findings suggested that certain derivatives significantly reduced cell death and oxidative damage, indicating potential for treating neurodegenerative diseases .
作用机制
The mechanism by which Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- exerts its effects is primarily through its role as a protecting group. The silyl group protects the hydroxyl functionality from unwanted reactions during synthetic processes. This allows for selective reactions to occur at other sites of the molecule. The silyl group can be removed under mild conditions, revealing the free hydroxyl group for further functionalization.
相似化合物的比较
Boc-Protected Pyrrolidines
- (S)-1-Boc-3-Hydroxypyrrolidine (CAS RN: 101469-92-5): Features a tert-butoxycarbonyl (Boc) group at the 1-position and a free hydroxyl group at the 3-position. Unlike the TBDMS ether, the Boc group is acid-labile, making it suitable for orthogonal protection strategies in peptide synthesis .
- (S)-3-(Boc-Amino)pyrrolidine (CAS RN: 122536-76-9): Contains a Boc-protected amine at the 3-position. This compound is pivotal in synthesizing amino acid derivatives and chiral catalysts, where nitrogen protection is required .
| Compound Name | CAS RN | Protecting Group | Key Functional Group | Molecular Weight | Stability Profile |
|---|---|---|---|---|---|
| (3S)-TBDMS-O-Pyrrolidine | - | TBDMS ether | Hydroxyl | ~215.41* | Stable to bases, fluoride-sensitive |
| (S)-1-Boc-3-Hydroxypyrrolidine | 101469-92-5 | Boc | Hydroxyl | 187.23 | Acid-sensitive |
| (S)-3-(Boc-Amino)pyrrolidine | 122536-76-9 | Boc | Amine | 186.25 | Acid-sensitive |
*Calculated based on molecular formula.
Silyl Ether Variants
- (3S,4S)-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine (CAS RN: Not provided): Contains dual TBDMS groups at positions 3 and 4. The increased steric bulk reduces reactivity toward electrophiles but enhances stability in harsh reaction conditions .
- (3R,5S)-5-[[(TBDMS)oxy]methyl]pyrrolidin-3-ol (CAS RN: 260417-94-5): Features a hydroxymethyl group at position 5 protected by TBDMS. This compound is used in glycosylation reactions and nucleoside analog synthesis .
M3mAChR Antagonists
- (R)-3-[2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy]-1,1-dimethylpyrrolidinium bromide : Exhibits superior M3 muscarinic receptor antagonism (half-life in human plasma: 59.34 minutes) compared to its (3S)-counterpart (half-life: 19.2 minutes). The (3R)-configuration enhances binding affinity and metabolic stability, underscoring the importance of stereochemistry in pharmacological activity .
Pyrrolidine Derivatives in Complex Architectures
Pyridine-Pyrrolidine Hybrids
- tert-Butyl 3-(2-Methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS RN: 1228665-86-8): Combines a pyrrolidine ring with a pyridine moiety. The electron-deficient pyridine enhances solubility and facilitates metal-catalyzed cross-coupling reactions .
- (E)-6-(3-((TBDMS-oxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (CAS RN: Not provided): Demonstrates the utility of silyl-protected pyrrolidines in constructing fluorinated pharmacophores for imaging or targeted therapies .
Key Findings and Implications
Protecting Group Strategy : TBDMS ethers offer superior stability under basic conditions compared to Boc groups, which are prone to acid hydrolysis. This makes the target compound ideal for sequential protection-deprotection workflows .
Stereochemical Impact : The (3S)-configuration may limit efficacy in certain biological contexts (e.g., M3mAChR antagonism) but remains valuable in asymmetric catalysis and chiral auxiliary applications .
Structural Complexity : Incorporation into pyridine hybrids expands utility in drug discovery, particularly for kinase inhibitors or antimicrobial agents .
生物活性
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNOSi
- Molecular Weight : 201.38 g/mol
- CAS Number : 207113-36-8
The biological activity of Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- is primarily attributed to its interaction with various molecular targets. It is believed to influence neurotransmitter systems in the brain, which may account for its potential anticonvulsant and neuroprotective effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest modulation of GABAergic and glutamatergic systems as potential mechanisms.
Anticonvulsant Effects
Research indicates that pyrrolidine derivatives can exhibit anticonvulsant properties. A study focused on related compounds demonstrated significant activity against seizures in animal models. The structure-activity relationship (SAR) analysis revealed that specific modifications to the pyrrolidine ring enhanced potency against seizures, suggesting that similar modifications could be explored for Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- .
Neuroprotective Properties
Pyrrolidine derivatives have also shown promise in neuroprotection. One study highlighted the ability of certain pyrrolidine compounds to upregulate neurotrophic factors, which play critical roles in neuronal survival and growth. This suggests potential therapeutic applications in neurodegenerative diseases .
Study on DPP-IV Inhibition
A notable study investigated a series of pyrrolidine-based compounds as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes. The results showed that certain analogues exhibited IC values of less than 100 nM with excellent selectivity over related enzymes. This suggests that modifications to the pyrrolidine structure can yield potent inhibitors with therapeutic potential .
Synthesis and Biological Evaluation
In another research effort, Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- was synthesized and evaluated for its biological activities. The synthesis involved reacting pyrrolidine with tert-butyldimethylsilyl chloride under controlled conditions. The resulting compound was tested for various biological activities, including its effects on glucose uptake and neuroprotection .
Comparative Analysis
To better understand the unique properties of Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- compared to similar compounds, a summary table is provided below:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- | CHNOSi | Anticonvulsant, Neuroprotective |
| Pyrrolidine Derivative A | CHN | DPP-IV Inhibition |
| Pyrrolidine Derivative B | CHN | Antidepressant Activity |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to the 3S-hydroxyl position of pyrrolidine?
- Methodology : The TBDMS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or DMAP in anhydrous dichloromethane (DCM) under nitrogen . For stereochemical control at the 3S position, chiral auxiliaries or enzymatic resolution may be employed . Reaction progress can be monitored via TLC or LC-MS to ensure regioselectivity.
Q. How can UPLC/Q-TOF MS be utilized to confirm the structural identity of this compound and detect impurities?
- Methodology : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF MS) enables high-resolution mass analysis. Characteristic fragmentation patterns (e.g., loss of the TBDMS group, m/z 142) and isotopic peaks (e.g., silicon isotopes) aid in structural confirmation. Fast data-directed acquisition (Fast-DDA) modes improve sensitivity for low-abundance impurities .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For higher resolution, preparative HPLC with C18 columns and acetonitrile/water mobile phases is effective. Flash chromatography or centrifugal partition chromatography (CPC) may separate stereoisomers .
Advanced Research Questions
Q. How do electron transfer dissociation (ETD) and collision-induced dissociation (CID) in mass spectrometry resolve structural ambiguities in pyrrolidine derivatives?
- Methodology : ETD preserves labile groups like TBDMS and cleaves backbone bonds, while CID fragments side chains. Combining both techniques provides complementary ETD identifies the silyl-protected hydroxyl position, and CID confirms pyrrolidine ring substituents . Fragment maps (m/z vs. intensity) are analyzed using software like MZmine or ProteoWizard.
Q. What computational strategies (e.g., CoMFA, CoMSIA) predict the bioactivity of 3S-TBDMS-pyrrolidine derivatives as enzyme inhibitors?
- Methodology : Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) model 3D electrostatic and steric interactions. Docking studies with Akt (PDB ID: 3O96) reveal that electron-donating groups at the 3S position enhance binding affinity, while bulky substituents reduce activity .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis while minimizing byproducts?
- Methodology : A central composite face (CCF) design evaluates factors like temperature (30–70°C), residence time (0.5–3.5 min), and pyrrolidine equivalents (2–10). Response surface models predict optimal conditions (e.g., 50°C, 2.5 min, 6 equivalents) to maximize yield and purity .
Q. What conformational dynamics of the pyrrolidine ring influence its biological activity?
- Methodology : Pseudorotation parameters (phase angle P, puckering amplitude ϕmax) are calculated using NMR-derived 3J(H,H) couplings. At high pH, the pyrrolidine nitrogen deprotonates, flattening the ring (ϕmax ~35°) and altering binding to targets like DPP-4 .
Data Contradiction Resolution
Q. How to address discrepancies in reported bioactivity data for pyrrolidine derivatives with similar substituents?
- Methodology :
Validate experimental conditions (e.g., MIC assays vs. cell-based models) .
Perform meta-analysis of SAR studies to identify outliers.
Use molecular dynamics (MD) simulations to assess binding mode consistency across crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
